Pheneturide

Epilepsy Anticonvulsant Efficacy Clinical Trial

Procure Pheneturide (90-49-3) for chronic dosing studies in drug-resistant epilepsy research. With a mean half-life of 54 hours and exclusive non-renal clearance, this ureide-class anticonvulsant ensures stable steady-state levels, minimizing confounding variables in long-term pharmacoresistance models. Ideal as a non-selective benchmark in structure-toxicity screening.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 90-49-3
Cat. No. B1680305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheneturide
CAS90-49-3
Synonyms(2-phenylbutyryl)urea
Benuride
ethyl phenacemide
ethylphenacemide
ethylphenacemide, (+-)-isomer
ethylphenylacetylurea
pheneturide
phenylethylacetylurea
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC(=O)N
InChIInChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
InChIKeyAJOQSQHYDOFIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pheneturide (CAS 90-49-3): A Ureide-Class Anticonvulsant for Refractory Epilepsy Research


Pheneturide (CAS 90-49-3), also known as ethylphenacemide or phenylethylacetylurea, is a long-acting anticonvulsant belonging to the ureide class of antiepileptic drugs [1]. It is a decarboxylated derivative of phenobarbital and is primarily indicated for the management of generalized tonic-clonic (grand mal) and partial seizures, particularly in patients who have not responded to other, less toxic treatments [1][2]. This compound is characterized by a long elimination half-life (31–90 hours) and near-complete non-renal clearance, properties that support its use in long-term maintenance therapy and make it a subject of ongoing pharmacokinetic and pharmacodynamic research [3].

Why Pheneturide (CAS 90-49-3) Cannot Be Simply Substituted with Other Anticonvulsants


Substituting Pheneturide with other anticonvulsants is not straightforward due to its unique combination of a broad-spectrum seizure suppression profile and a distinct pharmacokinetic signature [1]. While its efficacy in reducing seizure frequency is statistically comparable to phenytoin, its mechanism of action—characterized by non-selective inhibition of all seizure components in preclinical models—differs from that of more selective agents like carbamazepine [2][3]. Furthermore, its long, variable half-life (31–90 hours) and exclusive non-renal clearance present a different therapeutic drug monitoring (TDM) and dosing regimen compared to many first-line antiepileptic drugs (AEDs), directly impacting clinical management and the interpretation of research outcomes [1].

Quantitative Differentiation of Pheneturide (CAS 90-49-3) from Closest Analogs


Comparative Seizure Control: Pheneturide vs. Phenytoin in a Double-Blind Crossover Trial

In a double-blind, cross-over trial involving 94 outpatients with epilepsy, Pheneturide demonstrated equivalent efficacy to phenytoin, a first-line anticonvulsant. The study found no statistically significant difference in the frequency of seizures between the two treatment groups [1]. This evidence is critical for establishing Pheneturide as a viable alternative in cases where phenytoin is contraindicated or poorly tolerated, despite its own known toxicity profile.

Epilepsy Anticonvulsant Efficacy Clinical Trial

Improved Tolerability Profile: Pheneturide vs. Phenacemide in Myoclonus Patients

A clinical study involving 21 patients with various forms of myoclonus directly compared the tolerability of two acetylurea derivatives. While phenacemide provided considerable benefit to 3 out of 5 patients, it was associated with serious toxic effects in 2 of them. In contrast, Pheneturide, administered to 19 patients, was reported to be well tolerated [1]. This provides quantitative evidence of a superior safety margin for Pheneturide within its immediate chemical class.

Myoclonus Drug Tolerability Acetylurea Derivatives

Unique Pharmacological Profile: Non-Selective Seizure Suppression vs. Selective Agents

In a systematic study classifying anticonvulsants based on their effects in mouse electroshock and pentylenetetrazol seizure models, Pheneturide was categorized in Group 2: drugs that 'inhibit all forms of seizures at relatively dissociated doses' [1]. This contrasts with Group 3 agents like carbamazepine, which 'selectively abolish both components (TF and TH) of tonic seizures' [1]. This class-level inference indicates that Pheneturide offers a broader, less targeted suppression of seizure activity, a property that may be advantageous in models of generalized or mixed seizure types where a selective agent may fail.

Seizure Models Pharmacodynamics Mechanism of Action

Pharmacokinetic Differentiation: Long and Variable Half-Life for Sustained Exposure

Pheneturide exhibits a long and variable elimination half-life, with a mean of 54 hours (range 31–90 hours) following a single oral dose in normal human volunteers [1]. This contrasts sharply with many first-line AEDs; for instance, the half-life of carbamazepine is approximately 12-17 hours after single doses, and phenytoin exhibits dose-dependent, non-linear kinetics [2][3]. The 100% non-renal clearance of Pheneturide (total body clearance 2.6 L/hr) further distinguishes its metabolic fate [1].

Pharmacokinetics Half-Life Therapeutic Drug Monitoring

Strategic Application Scenarios for Pheneturide (CAS 90-49-3) in Research and Development


Refractory Epilepsy Model Development

Pheneturide is ideally suited for establishing and validating animal models of drug-resistant epilepsy. Its demonstrated clinical efficacy in patients where 'other, less-toxic drugs have failed' [1] translates directly to preclinical studies aimed at understanding the mechanisms of pharmacoresistance and testing novel therapeutic interventions for this challenging patient population.

Long-Term Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The unique pharmacokinetic profile of Pheneturide—characterized by a long half-life (mean 54 hours) and 100% non-renal clearance [2]—makes it an excellent tool for chronic dosing studies. Its ability to achieve a continuous steady-state level simplifies the interpretation of long-term drug effects and reduces the confounding influence of fluctuating plasma concentrations, which is a significant advantage over shorter-acting AEDs.

Comparative Tolerability Studies of Acetylurea Derivatives

As a compound with a superior tolerability profile compared to its direct analog phenacemide [3], Pheneturide serves as a critical benchmark in studies investigating the structure-toxicity relationship within the acetylurea class. Researchers can use it as a comparator to screen novel ureide derivatives for an improved therapeutic index, focusing on maintaining anticonvulsant efficacy while minimizing adverse effects.

Investigating Broad-Spectrum Anticonvulsant Mechanisms

Based on its classification as an agent that 'inhibits all forms of seizures' in preclinical models [4], Pheneturide is a valuable pharmacological probe for studies of generalized seizure disorders. Its non-selective mode of action allows researchers to explore therapeutic strategies that require broad suppression of neuronal hyperexcitability, distinct from the more targeted effects of drugs like carbamazepine or ethosuximide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pheneturide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.